Imbricatolic Acid

概要

説明

Synthesis Analysis

The synthesis of imbricatolic acid analogues has been a subject of interest due to its potential biological activities. A notable study by Khan et al. (2012) describes the synthesis of novel imbricatolic acid analogues via the insertion of N-substituted piperazine at C-15/C-19 positions, which displayed glucose uptake stimulation in L6 skeletal muscle cells, indicating potential antidiabetic activity (Khan et al., 2012). This synthesis approach highlights the chemical versatility and potential therapeutic applications of imbricatolic acid derivatives.

Molecular Structure Analysis

Imbricatolic acid's molecular structure has been elucidated through spectroscopic methods, confirming its dihydroisocupressic acid nature. Gough and Mills (1970) identified imbricatolic acid in the resin of Cupressus nevadensis Abrams and found it to be present in all the examined American and Asian Cupressus species, demonstrating its widespread occurrence in nature (Gough & Mills, 1970).

Chemical Reactions and Properties

Imbricatolic acid undergoes various chemical reactions, leading to the formation of derivatives with significant biological activities. For instance, the microbial transformation of imbricatolic acid by Aspergillus niger and Rhizopus nigricans cultures produces metabolites with moderate toxicity towards human lung fibroblasts and AGS cells, as demonstrated by Schmeda-Hirschmann et al. (2007) (Schmeda-Hirschmann et al., 2007). These transformations highlight the chemical reactivity of imbricatolic acid and its potential for generating bioactive compounds.

Physical Properties Analysis

The physical properties of imbricatolic acid, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in different environments and for its application in drug formulation. However, specific studies focusing on the detailed physical properties of imbricatolic acid were not identified in the current literature search, indicating a gap in knowledge that future research could address.

Chemical Properties Analysis

The chemical properties of imbricatolic acid, including its reactivity with other compounds and stability under various conditions, play a crucial role in its biological efficacy and potential pharmaceutical applications. Khan et al. (2016) explored novel imbricatolic acid derivatives as protein tyrosine phosphatase-1B inhibitors, indicating its significance in designing inhibitors for insulin resistance associated with obesity and type 2 diabetes (Khan et al., 2016). This study underscores the importance of understanding the chemical properties of imbricatolic acid for therapeutic developments.

科学的研究の応用

Cell Cycle Regulation : Imbricatolic Acid isolated from Juniperus communis was found to prevent cell cycle progression in CaLu-6 cells. This compound induces the upregulation of cyclin-dependent kinase inhibitors, leading to the accumulation in the G1 phase of the cell cycle, without significant apoptosis induction (De Marino et al., 2011).

Occurrence in Plants : Imbricatolic Acid has been identified in various species of the Cupressus genus, indicating its widespread occurrence in these plants (Gough & Mills, 1970).

Microbial Transformation : Studies on the microbial transformation of Imbricatolic Acid have shown that it can be converted into different compounds, like 1alpha-hydroxyimbricatolic acid, with moderate toxicity towards human lung fibroblasts and AGS cells (Schmeda-Hirschmann et al., 2007).

Synthesis of Analogues for Glucose Uptake Stimulation : Novel imbricatolic acid analogues have been synthesized, showing potential for antidiabetic activity by stimulating glucose uptake in L6 skeletal muscle cells (Khan et al., 2012).

Osteogenic Activity : Imbricatolic Acid and related compounds have been studied for their osteogenic effect, showing potential in the treatment of diseases associated with bone loss (Khan et al., 2014).

Inhibition of Protein Tyrosine Phosphatase-1B : Derivatives of Imbricatolic Acid have shown promising inhibitory activity against the enzyme PTP-1B, which is a target for insulin resistance and type 2 diabetes treatment (Khan et al., 2016).

Safety And Hazards

将来の方向性

特性

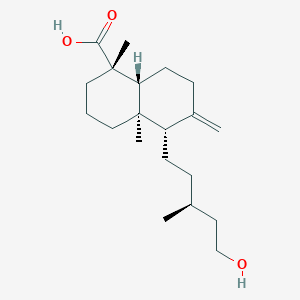

IUPAC Name |

(1S,4aR,5S,8aR)-5-[(3S)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14-,16-,17+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRKLZRKJJQJLD-BEUFEYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imbricatolic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1150754.png)

![Disodium;2-[4-sulfonatooxy-3-(trideuteriomethoxy)phenyl]acetate](/img/structure/B1150760.png)